![molecular formula C₁₂H₁₂ClNO₂ B1145348 (2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)methanone CAS No. 1603124-99-7](/img/structure/B1145348.png)
(2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)methanone” is a reagent used as a building block in chemical synthesis . It has a molecular weight of 237.68 and a molecular formula of C12H12ClNO2 .
Molecular Structure Analysis
The compound has a complex structure with a covalently-bonded unit count of 1 . It has a heavy atom count of 16, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . The compound’s complexity is 303 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 52.3Ų and a XLogP3 of 3.2 . It has a rotatable bond count of 2 . The exact mass of the compound is 237.0556563 .Future Directions
While specific future directions for this compound are not available, indole derivatives, which are structurally similar, have been found in many important synthetic drug molecules and have shown potential for treatment due to their high affinity to multiple receptors . This suggests that there could be potential for further exploration and development of this compound and similar compounds in the future.
properties
IUPAC Name |
(2-amino-4-chlorophenyl)-(3,4-dihydro-2H-pyran-6-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-8-4-5-9(10(14)7-8)12(15)11-3-1-2-6-16-11/h3-5,7H,1-2,6,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYOQWNLABKHLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)C(=O)C2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.